2-Amino-6-methylbenzamide 2-Amino-6-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1885-31-0
VCID: VC21253007
InChI: InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
SMILES: CC1=C(C(=CC=C1)N)C(=O)N
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

2-Amino-6-methylbenzamide

CAS No.: 1885-31-0

Cat. No.: VC21253007

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-methylbenzamide - 1885-31-0

Specification

CAS No. 1885-31-0
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 2-amino-6-methylbenzamide
Standard InChI InChI=1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
Standard InChI Key IYKKLCLIASEVDG-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N)C(=O)N
Canonical SMILES CC1=C(C(=CC=C1)N)C(=O)N

Introduction

Chemical Identity and Structure

2-Amino-6-methylbenzamide (CAS: 1885-31-0) is an aromatic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . Its structure consists of a benzene ring with an amino group (-NH2) at position 2, a methyl group (-CH3) at position 6, and a carboxamide group (-CONH2) attached to the ring. This structural arrangement contributes to its chemical versatility in various reactions.

Identification Parameters

The compound can be identified through various chemical descriptors as detailed in Table 1:

ParameterValue
IUPAC Name2-amino-6-methylbenzamide
CAS Number1885-31-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
InChI1S/C8H10N2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
InChI KeyIYKKLCLIASEVDG-UHFFFAOYSA-N
SMILESCC1=C(C(=CC=C1)N)C(=O)N

Table 1: Chemical Identification Parameters for 2-Amino-6-methylbenzamide

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-6-methylbenzamide are essential for understanding its behavior in various chemical environments and applications.

Physical Properties

2-Amino-6-methylbenzamide appears as a white to off-white solid at room temperature . Its physical characteristics are summarized in Table 2:

PropertyValue
Physical StateSolid
AppearanceWhite to Off-White Solid
Melting Point134-136°C
SolubilitySlightly soluble in DMSO and Methanol
Storage ConditionsDark place, inert atmosphere, room temperature
Shipping TemperatureNormal/Room Temperature

Table 2: Physical Properties of 2-Amino-6-methylbenzamide

Chemical Reactivity

The chemical reactivity of 2-Amino-6-methylbenzamide is largely influenced by its functional groups. The primary amine group at position 2 makes it amenable to various coupling reactions, while the amide group provides additional reactivity options. The methyl group at position 6 affects the electronic properties of the aromatic ring, influencing its reactivity patterns .

Synthesis Methods

Several approaches have been documented for the synthesis of 2-Amino-6-methylbenzamide and its derivatives, with variations depending on the intended application and scale of production.

Laboratory Synthesis

The preparation of 2-Amino-6-methylbenzamide derivatives often involves multi-step reactions with specific reagents and conditions. One documented method includes:

  • Preparation of intermediate compounds through reactions with acid anhydrides

  • Coupling reactions with appropriate reagents to form the desired benzamide structure

  • Purification through column chromatography

Preparation of Derivatives

The synthesis of 2-Amino-6-methylbenzamide derivatives typically follows a general procedure as described below:

In a typical procedure, intermediates (1.0 mmol) in DMF (5 mL) are combined with BOP (0.6 mmol), DMAP (2.0 mmol), and TEA (1.2 mmol). The reaction mixture is stirred for 10-15 minutes at room temperature before adding 1,2-diaminobenzene (1.5 mmol). The resulting mixture is stirred for 48 hours at room temperature. After solvent removal, the residue is redissolved in ethyl acetate, washed, dried, and purified through column chromatography to yield the target compounds .

Industrial Applications

For industrial applications, 2-Amino-6-methylbenzamide has been utilized in the preparation of more complex structures. One documented example involves the reaction of 2-Amino-6-methylbenzamide with 2-ethoxybenzoyl chloride in pyridine at room temperature, followed by purification steps to yield 2-(2-Ethoxybenzamido)-6-methylbenzamide with a 63% yield .

Research Applications and Biological Activity

2-Amino-6-methylbenzamide and its derivatives have demonstrated significant potential in various research applications, particularly in pharmaceutical development.

Pharmaceutical Research

Recent studies have highlighted the importance of 2-Amino-6-methylbenzamide derivatives in pharmaceutical research. These compounds have been investigated for their potential applications in developing new therapeutic agents .

A related structural analog, 2-amino-6-methylphenol derivatives, has demonstrated remarkable inhibition of RSL3-induced ferroptosis, exhibiting EC50 values ranging from 25 nM to 207 nM. These compounds effectively prevent the accumulation of lipid peroxides in living cells and have shown promising results in protecting mice from kidney ischemia-reperfusion injury .

Structure-Activity Relationships

The chemical structure of 2-Amino-6-methylbenzamide allows for various modifications to enhance its biological activity. Studies have shown that:

  • The amino group at position 2 is crucial for specific biological interactions

  • The methyl group at position 6 contributes to the compound's lipophilicity

  • The amide group provides hydrogen bonding capabilities essential for molecular recognition

PBRM1 Bromodomain Inhibition

Recent research has investigated the role of compounds structurally related to 2-Amino-6-methylbenzamide in PBRM1 bromodomain inhibition. Through NMR fragment screening, researchers identified potential inhibitors that could be valuable in understanding cancer pathogenesis and immunotherapy responses .

ClassificationDescription
Signal WordWarning (GHS07)
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation

Table 3: GHS Hazard Classification for 2-Amino-6-methylbenzamide

Comparative Analysis with Related Compounds

2-Amino-6-methylbenzamide belongs to a broader class of benzamide derivatives with varying structural features and applications. Understanding its relationship with similar compounds provides valuable insights into structure-activity relationships.

Structural Analogs

Several structural analogs of 2-Amino-6-methylbenzamide have been studied, including:

  • 2-Amino-6-chloro-N-methylbenzamide: Features a chlorine substituent instead of a methyl group and an N-methyl amide group

  • 2,6-dichloro-N-methylbenzamide: Contains two chlorine substituents and an N-methyl amide group

  • 2-Amino-6-methylpyrazine: Contains a pyrazine ring instead of a benzene ring

Functional Comparison

The differences in functional groups among these related compounds lead to distinct chemical and biological properties:

CompoundKey Structural DifferenceEffect on Properties
2-Amino-6-methylbenzamideStandard referenceBaseline properties
2-Amino-6-chloro-N-methylbenzamideChlorine instead of methyl, N-methyl amideDifferent electronic properties, increased lipophilicity
2,6-dichloro-N-methylbenzamideTwo chlorine substituents, N-methyl amideEnhanced electrophilicity, different reactivity pattern
2-Amino-6-methylpyrazinePyrazine ring instead of benzeneDifferent electronic distribution, increased water solubility

Table 4: Comparison of 2-Amino-6-methylbenzamide with Structural Analogs

Current Research Trends and Future Perspectives

Recent scientific literature indicates growing interest in 2-Amino-6-methylbenzamide and related compounds, particularly in medicinal chemistry and materials science.

Emerging Applications

Current research trends suggest expanding applications for 2-Amino-6-methylbenzamide in:

  • Development of new ferroptosis inhibitors based on structurally similar compounds

  • Exploration of its potential in PBRM1 bromodomain inhibition for cancer treatment

  • Investigation of its role in the synthesis of compounds with specific biological activities

Future Research Directions

Future research involving 2-Amino-6-methylbenzamide might focus on:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Development of novel synthetic routes to improve yield and purity

  • Investigation of potential applications in materials science and catalysis

  • Further exploration of its derivatives as pharmaceutical candidates

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